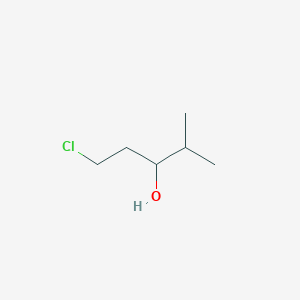

1-Chloro-4-methyl-pentan-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Chloro-4-methyl-pentan-3-ol” is an organic compound that belongs to the class of alcohols . The molecular formula of this compound is C6H13ClO . Alcohols are organic compounds that contain a hydroxyl (OH) functional group attached to an aliphatic carbon atom .

Molecular Structure Analysis

The molecular structure of “1-Chloro-4-methyl-pentan-3-ol” consists of a six-carbon chain with a chlorine atom attached to the first carbon, a methyl group attached to the fourth carbon, and a hydroxyl group attached to the third carbon .

Applications De Recherche Scientifique

Selective Extraction and Separation of Iron(III)

Subheading : Utilization in Iron(III) Extraction4-methylpentan-2-ol has been utilized for the quantitative extraction of iron(III) from hydrochloric acid solutions. This application highlights the chemical's potential in selective separation and quantitative determination of specific metal ions in a complex mixture. The method involves stripping the extracted iron(III) with water and determining it titrimetrically. However, the presence of certain substances like Te(IV), Se(IV), ascorbate, fluoride, and thiocyanate can interfere with the process, necessitating their absence for accurate results (Gawali & Shinde, 1974).

Characterization of Active Sites in Mixed Oxides

Subheading : Catalyst for Oxidic MaterialsThe catalytic conversion of 4-methyl-pentan-2-ol over oxidic materials obtained from the calcination of MgNiCuAl layered double hydroxide (LDH) precursors was investigated, demonstrating the chemical's role in the study of catalytic activities and selectivity. The research involved a comprehensive characterization of the materials and an exploration of their acid–base properties, revealing the influence of copper in increasing alcohol dehydrogenation (Meloni et al., 2008).

Synthesis of Lubricant Additives

Subheading : Application in Lubricant Additive Production1-Chloro-3-aryloxypropan-2-ols were reacted with pentane-1-thiol in an alkaline medium to produce 1-pentylthio-3-aryloxypropan-2-ols, which were then condensed with aryl isocyanates and isothiocyanates to obtain 1-pentylthiomethyl-2-aryloxyethyl arylcarbamates and O-(1-pentylthiomethyl-2-aryloxyethyl) aryl(thiocarbamates). These compounds were tested as lubricant additives, indicating the role of 1-Chloro-4-methyl-pentan-3-ol derivatives in the development of industrial additives (Gasanov et al., 2010).

Agricultural Applications

Subheading : Use in Fungicide Delivery SystemsIn agriculture, 1-Chloro-4-methyl-pentan-3-ol, as a component of tebuconazole ((RS)-1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol), is part of fungicide delivery systems. Solid lipid nanoparticles and polymeric nanocapsules containing tebuconazole and carbendazim were developed to offer advantages like modified release profiles, reduced environmental and human toxicity, and enhanced transfer to the site of action. This highlights the compound's potential in developing advanced and efficient fungicide delivery mechanisms in agriculture (Campos et al., 2015).

Propriétés

IUPAC Name |

1-chloro-4-methylpentan-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO/c1-5(2)6(8)3-4-7/h5-6,8H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHHCCUAOCYBKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-4-methyl-pentan-3-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-2-(1H-pyrrol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2426403.png)

![3-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)

![4-[(4-Bromobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzaldehyde](/img/structure/B2426409.png)

![N-[acetamido-(3-methoxy-4-pentoxyphenyl)methyl]acetamide](/img/structure/B2426410.png)

![N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2426413.png)

![N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2426416.png)

![8'-Methoxy-11b'-methyl-5',6',11',11b'-tetrahydrospiro[cyclohexane-1,1'-[1,3]oxazolo[3',4':1,2]pyrido[3,4-b]indol]-3'-one](/img/structure/B2426422.png)

![2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2426423.png)

![3-{3-[(2-Chlorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2426424.png)

![2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2426425.png)

![ethyl 5-{2-[2-(4-methoxyanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2426426.png)